2,4-dichloro-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide
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Overview
Description
2,4-DICHLORO-N-{[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]CARBONOTHIOYL}BENZAMIDE is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This compound is known for its unique chemical structure, which includes a benzamide core substituted with dichloro and methoxyphenyl groups, as well as a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-{[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]CARBONOTHIOYL}BENZAMIDE typically involves the condensation of 2,4-dichlorobenzoic acid with 4-(2-methoxyphenyl)piperazine in the presence of a thionating agent such as phosphorus pentasulfide (P2S5). The reaction is carried out under reflux conditions in an appropriate solvent like toluene or xylene. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N-{[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]CARBONOTHIOYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted benzamides
Scientific Research Applications
2,4-DICHLORO-N-{[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]CARBONOTHIOYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N-{[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]CARBONOTHIOYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide
- 2,4-Dichloro-N-{[(4-methoxyphenyl)carbamothioyl]benzamide}
Uniqueness
2,4-DICHLORO-N-{[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]CARBONOTHIOYL}BENZAMIDE is unique due to its specific substitution pattern and the presence of a piperazine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H19Cl2N3O2S |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]benzamide |
InChI |
InChI=1S/C19H19Cl2N3O2S/c1-26-17-5-3-2-4-16(17)23-8-10-24(11-9-23)19(27)22-18(25)14-7-6-13(20)12-15(14)21/h2-7,12H,8-11H2,1H3,(H,22,25,27) |
InChI Key |
DVGIVTHWRLQBPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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